molecular formula C10H12FNO2S B2949309 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1388691-56-2

2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2949309
CAS No.: 1388691-56-2
M. Wt: 229.27
InChI Key: RVDJKNWVTKGWCE-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione is a thiazolidine dione derivative characterized by a fluorinated aromatic substituent at the 3-position of the phenyl ring. Its core structure consists of a five-membered thiazolidine ring with two sulfonyl groups (1,1-dione), contributing to its polar and electron-deficient nature. This compound has been studied in structural biology contexts, particularly in complex with the FERM domain of human EPB41L3, a protein implicated in membrane-cytoskeleton interactions . The fluorine atom at the 3-position enhances metabolic stability and influences electronic properties compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c11-10-4-1-3-9(7-10)8-12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDJKNWVTKGWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-fluorobenzylamine with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine diones are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of 2-[(3-Fluorophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione with structurally related analogs:

Table 1: Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
2-[(3-Fluorophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione 3-Fluorophenylmethyl C₁₀H₁₀FNO₂S 227.25 Structural ligand for EPB41L3 FERM domain
2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione 3-Chlorophenyl C₉H₁₀ClNO₂S 231.70 Higher lipophilicity due to Cl substituent; used in organic synthesis
2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione 3-Acetylphenyl, 4-methyl C₁₂H₁₅NO₃S 253.32 Enhanced steric bulk; potential kinase inhibitor scaffold
2-(5-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione 5-Amino-2-fluorophenyl C₉H₁₁FN₂O₂S 230.05 Amino group enables hydrogen bonding; explored in CNS drug design
2-Isopropyl-1λ⁶,2-thiazolidine-1,1-dione Isopropyl C₆H₁₁NO₂S 161.22 Simplified aliphatic analog; used as a building block in catalysis

Key Structural and Functional Differences

Electronic Effects :

  • The fluorine substituent in 2-[(3-Fluorophenyl)methyl]-1λ⁶,2-thiazolidine-1,1-dione provides moderate electron-withdrawing effects, enhancing metabolic stability compared to the chlorine analog (stronger electron withdrawal) .
  • The acetyl group in 2-(3-acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione introduces a ketone moiety, enabling hydrogen-bond acceptor interactions absent in fluorinated/chlorinated analogs .

Steric Considerations: The isopropyl substituent in 2-isopropyl-1λ⁶,2-thiazolidine-1,1-dione reduces steric hindrance, making it a preferred scaffold for catalytic applications .

Biological Relevance: Fluorinated and chlorinated derivatives are prioritized in CNS drug discovery due to improved blood-brain barrier penetration . Amino-substituted analogs (e.g., 2-(5-amino-2-fluorophenyl)-) may target neurotransmitter receptors, as suggested by structural parallels to hypocretin peptides .

Biological Activity

2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione is a thiazolidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that includes a fluorophenyl group, which is believed to enhance its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12FNO2S
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1388691-56-2

The compound's structure is characterized by a thiazolidine ring and a fluorophenyl substituent, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity, leading to modulation of enzyme activities and receptor signaling pathways. This can result in various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes.
  • Alteration of Cell Signaling : It can affect signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-62 (Lung Cancer)15.7250.6891.85
SF-539 (CNS Cancer)17.47--
MDA-MB-435 (Melanoma)22.59--
OVCAR-8 (Ovarian)27.71--
DU-145 (Prostate)44.35--
MDA-MB-468 (Breast)15.65--

The mean GI50 value indicates the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound is synthesized through the reaction of 3-fluorobenzylamine with thiazolidine-2,4-dione under specific conditions involving solvents like ethanol or methanol and catalysts such as acetic acid.
  • Biological Evaluation : The National Cancer Institute (NCI) has conducted evaluations using a panel of cancer cell lines to assess the compound's cytotoxic effects. Results indicated significant inhibition rates across multiple lines, suggesting its potential as a lead compound for drug development .
  • Structure-Activity Relationship (SAR) : Comparative studies with similar compounds highlight the unique role of the fluorine atom in enhancing biological activity compared to chlorinated or brominated analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, combining a fluorophenylmethyl precursor with thiazolidine-dione derivatives in tetrahydrofuran (THF) under inert conditions, with triethylamine as a base to neutralize HCl byproducts . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reaction time (typically 48–72 hours) and stoichiometric ratios to improve yield. Recrystallization from acetic acid/water mixtures (1:1) is effective for purification .

Q. How should researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm fluorophenyl and thiazolidine-dione moieties. Look for characteristic shifts (e.g., fluorine-induced deshielding in aromatic protons) .
  • X-ray crystallography : Resolve single-crystal structures to verify bond angles and stereochemistry. Ensure disorder in residues is minimized (mean C–C bond deviation <0.006 Å) .
  • HPLC-MS : Confirm molecular ion peaks ([M+H]+^+) and assess purity (>95%) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizers due to potential exothermic reactions .
  • Storage : Keep in sealed containers under nitrogen at –20°C. Separate from aqueous or acidic environments to prevent hydrolysis of the thiazolidine-dione ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F} NMR shifts)?

  • Methodological Answer :

  • Hypothesis testing : Compare experimental shifts with computational models (DFT calculations at B3LYP/6-311+G(d,p) level) .
  • Isotopic labeling : Synthesize 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to isolate coupling effects .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl3 to assess hydrogen bonding or aggregation artifacts .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Abiotic degradation : Conduct hydrolysis/photolysis studies under simulated sunlight (λ >290 nm) and varying pH (4–10). Monitor degradation via LC-MS and quantify half-lives .
  • Biotic transformation : Use soil microcosms with spiked samples (10–100 ppm). Extract metabolites using SPE cartridges and identify via high-resolution MS .
  • Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour EC50) and algal growth inhibition (OECD 201). Compare with structurally similar thiazolidinediones .

Q. How can mechanistic insights into its biological activity be derived?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., PPARγ) using AutoDock Vina. Validate binding affinities with surface plasmon resonance (SPR) .
  • SAR studies : Synthesize analogs with modified fluorophenyl or dione groups. Test in vitro activity (e.g., glucose uptake assays in 3T3-L1 adipocytes) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-QTOF .

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